molecular formula C13H11N3OS B14019359 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-27-9

7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B14019359
CAS No.: 33360-27-9
M. Wt: 257.31 g/mol
InChI Key: BKZKNSWMZNOMNS-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzylsulfanyl group and the methyl substitution on the oxazolo[5,4-d]pyrimidine core contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine include other oxazolo[5,4-d]pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The benzylsulfanyl group enhances its lipophilicity and potential for membrane permeability, while the methyl group on the oxazole ring influences its electronic properties and reactivity .

Properties

CAS No.

33360-27-9

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

7-benzylsulfanyl-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C13H11N3OS/c1-9-16-11-12(17-9)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

BKZKNSWMZNOMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N=CN=C2SCC3=CC=CC=C3

Origin of Product

United States

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